An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine
An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative with the CAS number 135034-10-5. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridazine ring, make it a versatile reagent in cross-coupling reactions and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential role in drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for 3-Chloro-6-Iodopyridazine is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 135034-10-5 | |
| Molecular Formula | C₄H₂ClIN₂ | |
| Molecular Weight | 240.43 g/mol | |
| Appearance | Solid | |
| Boiling Point | 327.7°C at 760 mmHg | |
| InChI Key | PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=NN=C1Cl)I |
Safety Information
3-Chloro-6-Iodopyridazine is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.
| Hazard | Code |
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P301 + P312 + P330 |
Experimental Protocols
Synthesis of 3-Chloro-6-Iodopyridazine
A common method for the synthesis of 3-Chloro-6-Iodopyridazine involves a halogen exchange reaction starting from the more readily available 3,6-dichloropyridazine.
Reaction Scheme:
A potential synthetic route for 3-Chloro-6-Iodopyridazine.
Detailed Methodology:
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Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium iodide (1.1-1.5 equivalents).
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-6-Iodopyridazine.
Suzuki-Miyaura Cross-Coupling Reaction
3-Chloro-6-Iodopyridazine is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The iodine atom is typically more reactive than the chlorine atom, allowing for selective functionalization at the 6-position.
Reaction Workflow:
A generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Methodology:
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Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 3-Chloro-6-Iodopyridazine (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if required, and a base (e.g., K₂CO₃, Cs₂CO₃).
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Solvent Addition: Add a degassed solvent such as dioxane, toluene, or DMF.
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Reaction Conditions: Heat the reaction mixture with stirring to the appropriate temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
Halogenated pyridazines are important scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. While direct biological data for 3-Chloro-6-Iodopyridazine is limited in the public domain, its structural motifs are present in compounds with known biological activities.
A closely related compound, 3-Chloro-6-iodo-4-methylpyridazine, has been suggested to act as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation.
A simplified diagram of the p38 MAPK signaling cascade.
The potential for 3-Chloro-6-Iodopyridazine and its derivatives to act as kinase inhibitors makes it a valuable starting point for the design and synthesis of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
3-Chloro-6-Iodopyridazine is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling, make it a valuable tool for researchers and drug development professionals. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the context of kinase inhibition.
